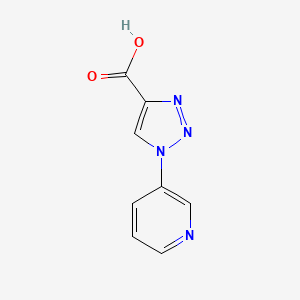

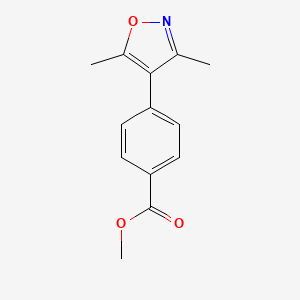

![molecular formula C12H8ClNaO3S B1387652 Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate CAS No. 1182284-41-8](/img/structure/B1387652.png)

Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate

描述

“4-chloro-1,1’-biphenyl” is a compound with the formula C12H9Cl. It has a molecular weight of 188.653 . It’s also known by other names such as Biphenyl, 4-chloro-; p-Chlorobiphenyl; 4-Chlorobiphenyl; 4-Chlorodiphenyl; p-Chlorodiphenyl; 1-Chloro-4-phenylbenzene; PCB 3 .

Synthesis Analysis

While specific synthesis methods for “Sodium 4’-chloro-[1,1’-biphenyl]-4-sulfonate” were not found, there are general methods for synthesizing biphenyl derivatives. For instance, 4,6-di([1,1′-biphenyl]-4-yl)-1,3,5-triazin-2-amine and 4,6-di([1,1′-biphenyl]-4-yl)-1,3,5-triazin-2-ol were synthesized by heating 4,6-dichloro-1,3,5-triazin derivatives with a solution of o-dichlorobenzene .Molecular Structure Analysis

The molecular structure of “4-chloro-1,1’-biphenyl” is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Biphenyls undergo similar reactions to benzene as they both undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1,1’-biphenyl” include a molecular weight of 188.653 .科学研究应用

Methods

Results: The synthesized biphenyl derivatives have been used as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, and antimalaria drugs .

Organic Light-Emitting Diodes (OLEDs)

Methods

Results: The use of these derivatives has led to the production of OLEDs with improved brightness and color purity, enhancing the display quality of various electronic devices .

Antibacterial Agents

Application Summary

Methods: The synthesis involves Suzuki-coupling and demethylation reactions, yielding compounds with minimum inhibitory concentration (MIC) values as low as 3.13 μg/mL against methicillin-resistant Staphylococcus aureus .

Results: The structure-activity relationship studies indicated that electron-withdrawing groups and hydroxyl groups on the biphenyl rings enhance the antibacterial activities of these compounds .

Agricultural Products

Results

Liquid Crystals

Results

Polymer Science

Results

Anti-Diabetic Agents

Methods

Results: Some derivatives have shown promise in lowering blood glucose levels in preclinical studies .

Anti-Inflammatory Drugs

Methods

Results: Drugs such as fenbufen and flurbiprofen, which contain biphenyl structures, have been effective in treating inflammation and pain .

Antipyretic Properties

Methods

Results: Compounds with biphenyl structures have been used successfully as fever reducers in various medical formulations .

β-Glucuronidase Inhibition

Methods

Results: These inhibitors have potential therapeutic applications in diseases where β-glucuronidase is implicated .

Anti-Leukemia Agents

Methods

Results: Early-stage research has shown that some biphenyl derivatives can induce apoptosis in leukemia cells .

Acne Treatment

Methods

Results: Adapalene has been effective in treating acne vulgaris due to its anti-inflammatory and antibacterial properties .

Directed C–H Activation

Methods

Results: The outcome is the creation of complex molecules from simpler ones, streamlining synthesis and potentially leading to new drug discoveries .

Axial Chirality Exploration

Methods

Results: Understanding axial chirality in biphenyl derivatives can lead to the development of drugs with improved efficacy and reduced side effects .

Liquid Crystal Displays (LCDs)

Methods

Results: The application of these derivatives in LCDs has contributed to the high-resolution and energy-efficient displays found in smartphones, TVs, and monitors .

Environmental Studies

Methods

Results: These studies help in assessing the ecological risks posed by biphenyl compounds and in developing strategies for pollution control and remediation .

Nanotechnology

Methods

Results: The development of these nanostructures is paving the way for advancements in miniaturization and performance of electronic devices .

Photovoltaic Materials

Methods

Results: The use of biphenyl derivatives has the potential to enhance the performance and reduce the cost of solar cells, contributing to the development of renewable energy technologies .

安全和危害

未来方向

Biphenyl compounds have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

属性

IUPAC Name |

sodium;4-(4-chlorophenyl)benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3S.Na/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)17(14,15)16;/h1-8H,(H,14,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULFNMQRBFTKPQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Cl)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-Benzyloxy-3-methoxy-phenyl)-2-chloro-acryloylamino]-benzoic acid](/img/structure/B1387570.png)

![2-[1-(2-Thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B1387576.png)

![2-[1-(2-Ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B1387579.png)

![((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)phenylalanine](/img/structure/B1387583.png)

![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)

![Methyl 4,5-dihydro-1-methyl-4-oxo-1H-pyrrolo[3,2-C]pyridine-7-carboxylate](/img/structure/B1387585.png)

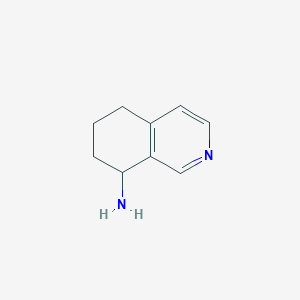

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)